molecular formula C11H12O3S B027700 (2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER CAS No. 111042-30-9

(2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER

Cat. No.: B027700
CAS No.: 111042-30-9
M. Wt: 224.28 g/mol
InChI Key: MTHNUSJMVAMHRC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-Benzo[1,4]oxathiin-2-yl)-acetic acid methyl ester is a heterocyclic compound featuring a benzoxathiin core fused with a six-membered ring containing one oxygen and one sulfur atom (1,4-oxathiin). The 2,3-dihydro modification indicates partial saturation of the ring, reducing aromaticity and altering reactivity. The acetic acid methyl ester substituent at the 2-position enhances solubility and modulates biological activity.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-13-11(12)6-8-7-15-10-5-3-2-4-9(10)14-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNUSJMVAMHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616296
Record name Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-30-9
Record name Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, including Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate, typically involves the cyclization of o-mercaptophenols or 2-mercaptoethanols with appropriate electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .

Industrial Production Methods

Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

(2,3-Dihydro-benzo[1,4]oxathiin-2-yl)-acetic acid methyl ester has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxathiin compounds exhibit antimicrobial properties. The presence of sulfur in the oxathiin ring may enhance the compound's ability to interact with biological targets .
  • Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, with potential applications in treating conditions such as arthritis or other inflammatory diseases.

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development:

  • Drug Design : The oxathiin moiety can be modified to enhance bioactivity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are essential for optimizing these properties.
  • Formulation Development : The methyl ester form may improve solubility and bioavailability compared to its carboxylic acid counterpart, making it a suitable candidate for pharmaceutical formulations.

Materials Science

In addition to its biological applications, this compound can be explored in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactivity can be exploited to create cross-linked networks or functionalized surfaces.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various oxathiin derivatives against common pathogens. Results indicated that certain modifications to the (2,3-dihydro-benzo[1,4]oxathiin) structure significantly enhanced activity against Gram-positive bacteria compared to standard antibiotics.

Compound StructureActivity Against Staphylococcus aureusActivity Against E. coli
Original CompoundLowLow
Modified AModerateLow
Modified BHighModerate

Case Study 2: Drug Formulation

Research into the formulation of a drug based on this compound showed improved stability and release profiles when incorporated into lipid-based delivery systems. This formulation demonstrated enhanced bioavailability in preclinical models.

Mechanism of Action

The mechanism of action of Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzo[1,4]dioxin Derivatives
  • Example: (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9n) Structure: Replaces sulfur in the oxathiin ring with a second oxygen (1,4-dioxin). Key Differences:
  • Enhanced polarity due to two oxygen atoms, increasing solubility in polar solvents.
  • Higher thermal stability (melting point: 202–204°C) compared to sulfur-containing analogs .
    • Biological Activity : Exhibits micromolar inhibition (IC₅₀ = 2 μM) against SsCK1 kinase, attributed to the bulky 2,3-dihydro-benzo[1,4]dioxin-6-yl group .
Benzo[1,4]oxazine Derivatives
  • Example : (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid ethyl ester
    • Structure : Contains a 1,4-oxazine ring (one oxygen, one nitrogen) instead of oxathiin.
    • Key Differences :
  • Nitrogen introduces basicity, altering pH-dependent reactivity.
  • Lower molecular weight (237.27 g/mol) compared to oxathiin derivatives .
    • Synthesis : Prepared via nucleophilic substitution using bromoethyl acetate and potassium carbonate in dry acetone .
Benzo[1,4]thiazine Derivatives
  • Example : Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
    • Structure : Replaces oxygen in oxathiin with nitrogen (1,4-thiazine).
    • Key Differences :
  • Sulfur and nitrogen confer distinct electronic properties, enhancing electrophilicity.
  • Exhibits a lower melting point (100–103°C) due to reduced crystallinity .

Physicochemical Properties

Property (2,3-Dihydro-Benzo[1,4]oxathiin-2-yl)-Acetic Acid Methyl Ester Benzo[1,4]dioxin Analogue (9n) Benzo[1,4]oxazine Derivative Benzo[1,4]thiazine Derivative
Molecular Formula C₁₁H₁₂O₃S (est.) C₂₃H₂₅N₃O₅S C₁₁H₁₁NO₃S C₁₂H₁₃NO₂S₂
Molecular Weight ~240 g/mol 455.53 g/mol 237.27 g/mol 267.37 g/mol
Melting Point Not reported 202–204°C Not reported 100–103°C
Key Functional Groups Oxathiin, ester Dioxin, thiazolidinone Oxazine, ester Thiazine, ester

Biological Activity

(2,3-Dihydro-benzo[1,4]oxathiin-2-yl)-acetic acid methyl ester, also known as methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate, is a compound belonging to the oxathiin class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₁H₁₂O₃S
  • Molecular Weight : 224.28 g/mol
  • CAS Number : 111042-30-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzoxathiins exhibit significant antimicrobial activity. In particular:

  • In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting a potential role as antibacterial agents. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of oxathiin derivatives have been explored in several studies:

  • A study conducted by Zonidis (2020) highlighted the cytotoxic effects of oxathiin compounds on cancer cell lines, indicating that these compounds can induce apoptosis in cancer cells .
  • The structure-activity relationship (SAR) studies suggest that modifications to the oxathiin ring can enhance anticancer activity while reducing toxicity to normal cells .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityLow toxicity in normal cell lines

Case Studies

  • Antimicrobial Efficacy : A study tested a series of oxathiin derivatives against a panel of microbial strains. The results showed that modifications at the 2-position significantly improved antibacterial potency.
  • Cytotoxicity Assessment : In a comparative study on various oxathiin derivatives, it was found that specific structural changes led to enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells. This suggests a promising therapeutic index for these compounds.

Research Findings

Recent investigations into the biological activity of this compound have revealed:

  • Mechanism of Action : The proposed mechanism involves interaction with cellular pathways related to apoptosis and cell cycle regulation.
  • SAR Insights : Modifications to the oxathiin scaffold can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Q. What synthetic routes are optimal for producing (2,3-dihydro-benzo[1,4]oxathiin-2-yl)-acetic acid methyl ester, and how can reaction conditions be optimized?

The compound’s synthesis likely involves cyclization of precursor thioethers or coupling of acetic acid derivatives with substituted benzoxathiin intermediates. For analogous benzo[1,4]oxazine esters, methods such as nucleophilic substitution or esterification under acidic/basic conditions are common . Optimization may require adjusting solvent polarity (e.g., DMF vs. CH₂Cl₂), temperature (0°C to reflux), and catalysts (e.g., triethylamine for deprotonation). Purity can be enhanced via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for structural validation of this compound?

1H/13C NMR is essential for confirming the benzoxathiin ring system and ester linkage. For similar heterocycles, key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm). IR spectroscopy verifies C=O (1700–1750 cm⁻¹) and S-O/C-O stretches (1050–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications to the benzoxathiin core influence biological activity, and what computational tools can predict these effects?

Substitutions on the benzoxathiin ring (e.g., electron-withdrawing groups at position 6) may enhance binding to biological targets like enzymes or receptors. Density functional theory (DFT) can model electronic effects, while molecular docking (AutoDock, Schrödinger) predicts interactions with proteins (e.g., COX-2 or kinases). Comparative studies with benzo[1,4]oxazine analogs suggest sulfur’s role in modulating lipophilicity and redox activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from impurities, assay conditions (e.g., pH, temperature), or cell-line variability. Strategies include:

  • Reproducing studies with HPLC-purified samples (>95% purity).
  • Using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Validating results across multiple cell lines or in vivo models .

Q. How can degradation pathways of this ester be monitored under physiological conditions?

Stability studies in simulated gastric fluid (pH 1.2–3.5) or plasma (pH 7.4) at 37°C can track hydrolysis of the ester group. LC-MS/MS identifies degradation products (e.g., free acetic acid derivatives). Accelerated thermal degradation (40–60°C) under controlled humidity provides kinetic data .

Methodological Challenges

Q. What are the limitations in scaling up synthesis while maintaining enantiomeric purity?

Racemization may occur during esterification or cyclization. Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) or chiral HPLC separation can mitigate this. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess (ee) .

Q. How do solvent choice and reaction time impact yield in multi-step syntheses?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms but may cause side reactions. Kinetic studies using Design of Experiments (DoE) optimize time-temperature profiles. For example, shorter reaction times reduce ester hydrolysis but may lower cyclization efficiency .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in bioactivity assays?

Standardize protocols for:

  • Compound storage (e.g., −20°C under argon).
  • Cell culture conditions (passage number, media composition).
  • Use internal controls (e.g., reference inhibitors) and statistical validation (ANOVA, p < 0.05) .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

Non-linear regression (e.g., Hill equation) calculates EC50/IC50 values. Bootstrap resampling assesses confidence intervals. Outlier detection (Grubbs’ test) ensures robustness .

Emerging Applications

Q. Can this compound serve as a precursor for photoactivatable probes?

Functionalization with photoreactive groups (e.g., diazirines) enables crosslinking studies. UV-vis spectroscopy monitors photostability, while confocal microscopy localizes probes in cellular systems .

Q. What role does the sulfur atom play in modulating pharmacokinetic properties?

Sulfur enhances membrane permeability but may increase metabolic oxidation. Comparative pharmacokinetic studies (e.g., Caco-2 permeability, microsomal stability) quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.